

A Comparative Guide to the NMR Chemical Shifts of Fluorinated Phenylalanine Analogs

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Compound of Interest

Compound Name: *2,5-Difluoro-DL-phenylalanine*

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The introduction of fluorine into phenylalanine, a critical amino acid in numerous biological processes, has become a powerful tool in drug discovery and structural biology. Fluorine's unique properties, including its high electronegativity and the sensitivity of the ^{19}F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, provide a valuable probe for studying molecular interactions and protein structure. This guide offers a comparative analysis of the NMR chemical shifts of various fluorinated phenylalanine analogs, supported by experimental data and detailed methodologies, to aid researchers in their application.

Comparative NMR Chemical Shift Data

The following tables summarize the ^1H , ^{13}C , and ^{19}F NMR chemical shifts for phenylalanine and its fluorinated analogs. These values are influenced by the position of the fluorine atom on the aromatic ring and the solvent used for analysis.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Phenylalanine and Fluorinated Analogs.

Compound	H α	H β	Aromatic Protons	Solvent	Reference
L- Phenylalanine	3.99	3.13, 3.29	7.33-7.43	D ₂ O	[1][2]
4-Fluoro-L- phenylalanine	-	-	6.63 (dd, J=10.5, 4.4 Hz)	CDCl ₃	[3]
Phe(2-F)-Phe	a: 4.19, b: 4.14	a: 3.20, 3.28, b: 3.11, 3.19	a: 7.15-7.42, b: 7.29-7.36	10% D ₂ O	[4]
Phe-Phe(2-F)	a: 4.13, b: 4.22	a: 3.11, 3.21, b: 3.22, 3.32	a: 7.29-7.36, b: 7.15-7.42	10% D ₂ O	[4]
Phe(2-F)- Phe(2-F)	4.22	3.22, 3.32	7.15-7.42	10% D ₂ O	[4]

Atom labeling 'a' and 'b' for dipeptides refers to the N-terminal and C-terminal residues, respectively[4].

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of Phenylalanine and Fluorinated Analogs.

Compound	C α	C β	Aromatic Carbons	C=O	Solvent	Reference
L- Phenylalanine	58.74	39.10	130.42, 131.83, 132.09, 137.80	176.77	D ₂ O	[2]
4-Fluoro- D,L- phenylalanine	-	-	157.23 (JCF = 257.9 Hz)	-	CDCl ₃	[3][5]
[4- ¹³ C, 2,3,5,6- ² H ₄] 4- fluorophen- ylalanine	-	-	161.97	-	-	[3]
Phe(2-F)- Phe	a: 55.4, b: 56.4	a: 37.4, b: 37.8	a: 116.1- 161.9, b: 128.0- 137.4	a: 171.8, b: 175.5	10% D ₂ O	[4]
Phe-Phe(2- F)	a: 56.5, b: 55.3	a: 37.8, b: 37.4	a: 128.0- 137.4, b: 116.1- 161.9	a: 171.8, b: 175.5	10% D ₂ O	[4]
Phe(2-F)- Phe(2-F)	55.3	37.4	116.1- 161.9	171.8, 175.5	10% D ₂ O	[4]

Table 3: ¹⁹F NMR Chemical Shifts (δ , ppm) of Fluorinated Phenylalanine Analogs.

Compound	Chemical Shift (ppm)	Reference
[4- ¹³ C, 2,3,5,6- ² H ₄] 4-fluorophenylalanine	-120.86	[3]
3-Fluorophenylalanine	-	[6]
2-Fluorophenylalanine in Lysozyme	7.4 ppm range	[7]
3-Fluorophenylalanine in Lysozyme	1.0 ppm range	[7]
4-Fluorophenylalanine in Lysozyme	4.8 ppm range	[7]

Experimental Protocols

The following methodologies are representative of the techniques used to acquire the NMR data presented above.

Sample Preparation

- **Dipeptide Synthesis:** Mono- and di-fluorinated diphenylalanine peptides were synthesized using solid-phase synthesis and purified via high-performance liquid chromatography (HPLC)[4].
- **Isotope Labeling:** [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine was synthesized from commercially available [2-¹³C] acetone and deuterium oxide[3].
- **NMR Sample:** For analysis in aqueous solution, purified peptides were dissolved in partially deuterated water (10% D₂O)[4]. For analysis in organic solvents, compounds were dissolved in deuterated chloroform (CDCl₃)[3].

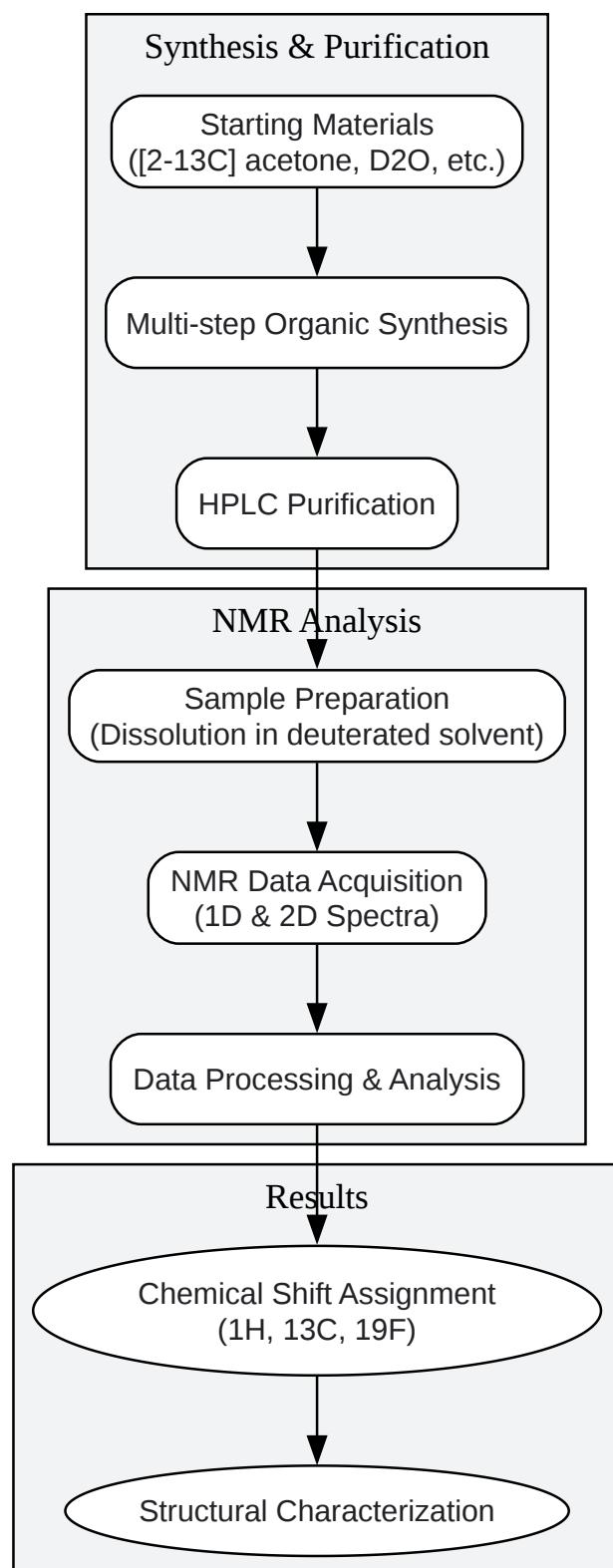
NMR Spectroscopy

- **Instrumentation:** Spectra were recorded on Bruker NMR spectrometers operating at various frequencies (e.g., 400 MHz for ¹H NMR, 100.6 MHz for ¹³C NMR)[3].

- ^1H and ^{13}C NMR: One-dimensional (1D) and two-dimensional (2D) NMR techniques were employed for signal assignments. 2D techniques included COSY, TOCSY, HSQC, and HMBC experiments[4].
- ^{19}F NMR: ^{19}F NMR spectra were recorded to determine the chemical shifts of the fluorine nuclei. In some cases, ^{19}F - ^{13}C HSQC spectra were used to correlate the fluorine and carbon signals[3].
- Data Processing: NMR data was processed and analyzed using software such as TopSpin®[3]. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard or the residual solvent peak.

Visualizing the Experimental Workflow

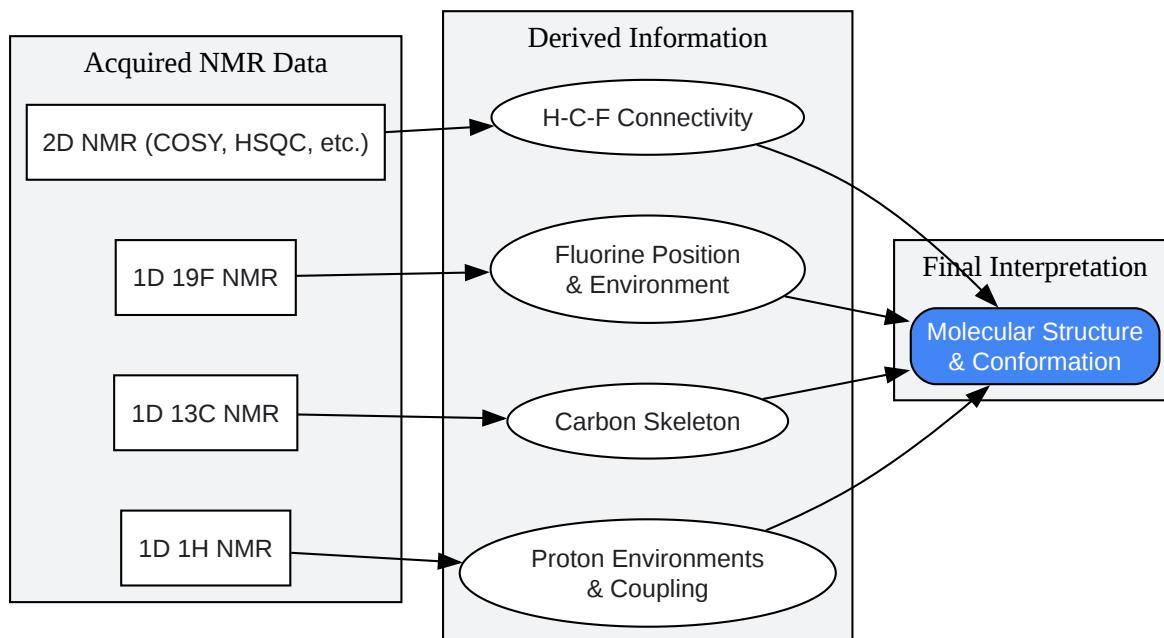
The following diagram illustrates a typical workflow for the synthesis and NMR analysis of fluorinated phenylalanine analogs.

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Caption: A generalized workflow for the synthesis and NMR characterization of fluorinated phenylalanine analogs.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR data for fluorinated phenylalanine analogs involves correlating different NMR parameters to elucidate the structure and conformation of the molecule.



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Caption: Logical flow from raw NMR data to the structural elucidation of fluorinated phenylalanine analogs.

The strategic placement of fluorine atoms in phenylalanine analogs provides a sensitive and versatile tool for detailed molecular analysis. The data and protocols presented in this guide serve as a foundational resource for researchers leveraging these powerful techniques in their scientific endeavors. The incorporation of fluorinated amino acids into proteins allows for probing structure and interactions through NMR techniques.[8]

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- To cite this document: BenchChem. [A Comparative Guide to the NMR Chemical Shifts of Fluorinated Phenylalanine Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302390#nmr-chemical-shift-comparison-of-fluorinated-phenylalanine-analogs]

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